![molecular formula C28H28N4O6 B12326133 Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a biphenyl group, which can enhance its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the biphenyl group, and the final esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods can optimize reaction conditions, reduce waste, and improve safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties can be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and the context.
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to its combination of a benzimidazole core and a biphenyl group, which can enhance its stability and reactivity. This makes it a valuable compound for various scientific applications.
特性
分子式 |
C28H28N4O6 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
methyl 2-ethoxy-3-[[4-[2-[(E)-(ethoxycarbonyloxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H28N4O6/c1-4-36-27-30-24-12-8-11-23(26(33)35-3)25(24)32(27)18-19-13-15-20(16-14-19)22-10-7-6-9-21(22)17-29-31-38-28(34)37-5-2/h6-17,31H,4-5,18H2,1-3H3/b29-17+ |
InChIキー |
MTTNPWLKGKPOPH-STBIYBPSSA-N |
異性体SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NOC(=O)OCC)C(=O)OC |
正規SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNOC(=O)OCC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


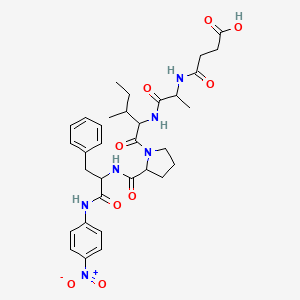
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
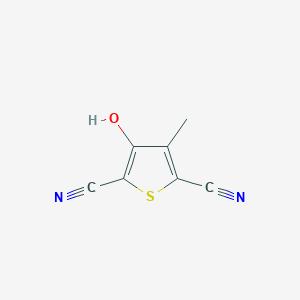
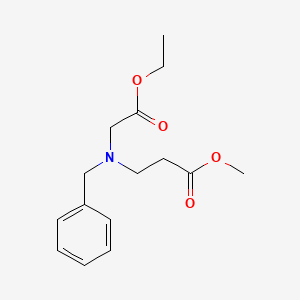
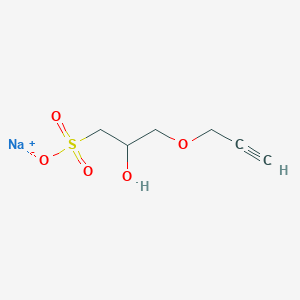
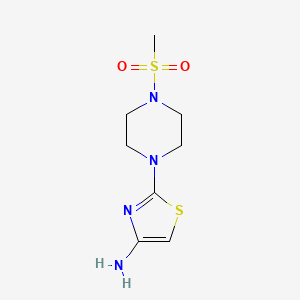
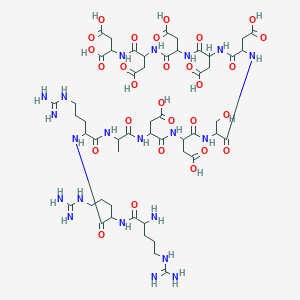
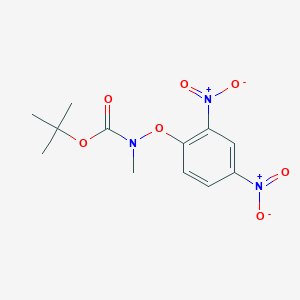
![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)



![1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii](/img/structure/B12326110.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
